Rhinacanthin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

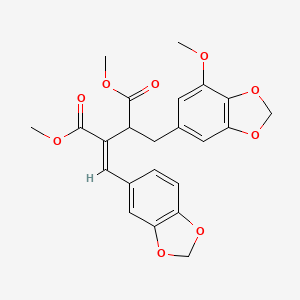

Rhinacanthin E, also known as this compound, is a useful research compound. Its molecular formula is C23H22O9 and its molecular weight is 442.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that Rhinacanthin E possesses notable antitumor properties. A study demonstrated that extracts from Rhinacanthus nasutus exhibit tumor-specific cytotoxicity without inducing apoptosis in cancer cell lines. Specifically, Rhinacanthin C showed the highest tumor specificity, suggesting that related compounds like this compound may also contribute to these effects .

Table 1: Cytotoxicity of Rhinacanthins Against Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| Rhinacanthin C | HeLa | 15.2 µg/mL |

| This compound | HepG2 | TBD |

| Rhinacanthin N | KB | TBD |

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. A rhinacanthins-rich extract was shown to exhibit potent superoxide scavenging activity and antiglycation effects, which are crucial in preventing diabetic complications . The extract demonstrated a significant capacity to inhibit protein glycation, a process linked to oxidative stress in diabetes.

Table 2: Antioxidant Activity of Rhinacanthins

| Extract/Compound | Superoxide Scavenging IC50 | Antiglycation IC50 |

|---|---|---|

| Rhinacanthins-Rich Extract | 8.0 µg/mL | 39.7 µg/mL |

| Rhinacanthin C | TBD | 37.3 µg/mL |

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. In animal models, extracts containing rhinacanthins reduced renal oxidative stress markers and pro-inflammatory cytokines in diabetic rats . This suggests potential applications in managing diabetic nephropathy and other inflammatory conditions.

Case Study: Amelioration of Diabetic Nephropathy

- Objective: To evaluate the protective effects of rhinacanthins-rich extract on renal function in diabetic rats.

- Methodology: Diabetic rats were treated with rhinacanthins-rich extract for four weeks.

- Results: Significant reductions in kidney index and oxidative stress markers were observed, alongside increased levels of protective enzymes such as superoxide dismutase and catalase .

Antiviral Properties

Emerging research has indicated that rhinacanthins may exhibit antiviral activity. Studies have shown that certain compounds derived from Rhinacanthus nasutus can inhibit viral replication, although specific data on this compound is limited and requires further investigation .

Eigenschaften

Molekularformel |

C23H22O9 |

|---|---|

Molekulargewicht |

442.4 g/mol |

IUPAC-Name |

dimethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butanedioate |

InChI |

InChI=1S/C23H22O9/c1-26-19-9-14(10-20-21(19)32-12-31-20)7-16(23(25)28-3)15(22(24)27-2)6-13-4-5-17-18(8-13)30-11-29-17/h4-6,8-10,16H,7,11-12H2,1-3H3/b15-6+ |

InChI-Schlüssel |

QOUBFZQTKRLGGJ-GIDUJCDVSA-N |

Isomerische SMILES |

COC1=CC(=CC2=C1OCO2)CC(/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC)C(=O)OC |

Kanonische SMILES |

COC1=CC(=CC2=C1OCO2)CC(C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC)C(=O)OC |

Synonyme |

rhinacanthin E |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.